molecular formula C10H19IN2OSi B8496203 5-Iodo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

5-Iodo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Cat. No. B8496203
M. Wt: 338.26 g/mol
InChI Key: JWAKVBPMKMCKHY-UHFFFAOYSA-N
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Patent
US09428502B2

Procedure details

NaH (0.48 g, 12.2 mmol, 60%) was added to a solution of 5-iodo-4-methyl-1H-pyrazole (compound 250.1, 2.3 g, 11.1 mmol) in THF (20 mL) at 0° C. The mixture was stirred at 0° C. for 30 minutes, then 2-(trimethylsilyl)ethoxymethyl chloride (2.15 mL, 12.2 mmol) was added. The resulting mixture was stirred at room temperature for 3 hours, and then carefully quenched with a small amount of water and partitioned between EtOAc (200 mL) and water (50 mL). The organic layer was washed with brine (50 mL), dried (MgSO4) and concentrated under reduced pressure. The residue was purified with by silica gel column chromatography (hexanes:EtOAc, 10:1) to yield the title compound as a light yellow oil (3.15 g, 84%). m/z (ES+) 339 (M+H)+.
Name
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.15 mL
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[I:3][C:4]1[NH:8][N:7]=[CH:6][C:5]=1[CH3:9].[CH3:10][Si:11]([CH3:18])([CH3:17])[CH2:12][CH2:13][O:14][CH2:15]Cl>C1COCC1>[I:3][C:4]1[N:8]([CH2:15][O:14][CH2:13][CH2:12][Si:11]([CH3:18])([CH3:17])[CH3:10])[N:7]=[CH:6][C:5]=1[CH3:9] |f:0.1|

Inputs

Step One
Name
Quantity
0.48 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2.3 g
Type
reactant
Smiles
IC1=C(C=NN1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(C=NN1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.15 mL
Type
reactant
Smiles
C[Si](CCOCCl)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
carefully quenched with a small amount of water
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc (200 mL) and water (50 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified with by silica gel column chromatography (hexanes:EtOAc, 10:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC1=C(C=NN1COCC[Si](C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.15 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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